molecular formula C13H8F6N2 B2658224 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine CAS No. 338401-83-5

2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine

Cat. No.: B2658224
CAS No.: 338401-83-5
M. Wt: 306.211
InChI Key: CMNAUTORQWOCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine is an organic compound that features a pyridine ring substituted with trifluoromethyl groups and an amine group. This compound is notable for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with 4-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide at elevated temperatures (around 130°C) for 24 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(trifluoromethyl)pyridine
  • 4-(trifluoromethyl)pyridin-2-amine
  • 2-(trifluoromethyl)pyridin-4-amine

Uniqueness

2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine is unique due to the presence of both pyridine and phenyl rings substituted with trifluoromethyl groups. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6N2/c14-12(15,16)8-1-3-9(4-2-8)21-10-5-6-20-11(7-10)13(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNAUTORQWOCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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